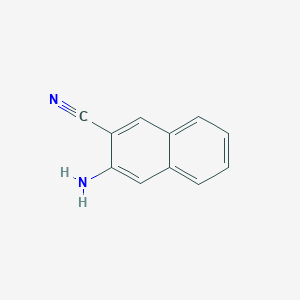

3-Amino-2-naphthonitrile

Description

Contextual Significance within Organic and Medicinal Chemistry Research

The scientific importance of 3-amino-2-naphthonitrile stems primarily from its utility as a synthetic intermediate for the creation of diverse and complex heterocyclic compounds. The vicinal amino and nitrile functionalities serve as reactive handles for a variety of cyclization and condensation reactions, providing access to fused polycyclic systems that are of high interest in medicinal chemistry and materials science.

Research on structurally related compounds demonstrates the synthetic potential of the 3-amino-2-substituted naphthalene (B1677914) scaffold. For instance, the analogous compound 3-amino-2-naphthoic acid is a well-established precursor for synthesizing carbazole-fused benzoquinolines and pyridocarbazoles through reactions like the modified Friedländer hetero-annulation. chemicalbook.com This highlights a probable and significant application for this compound in similar annulation strategies to yield nitrogen-containing polycyclic aromatic compounds.

The key areas of significance for this compound systems in academic research include:

Synthesis of Fused Heterocycles: The compound is an ideal starting material for building complex heterocyclic frameworks. Research on related aminonaphthonitriles has shown their effectiveness in constructing highly functionalized N-heterocycles such as 3H-naphtho[1,2-d]imidazoles, benzo[f]quinoxalines, and 3H-naphtho[1,2-d] chemicalbook.comvulcanchem.comtriazoles. researchgate.net The amino group can act as a nucleophile or be transformed into a diazonium salt, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloadditions.

Medicinal Chemistry Scaffolding: Naphthalene derivatives are actively investigated for their therapeutic potential. chemimpex.com The unique donor-acceptor structure of this compound makes it an attractive core for designing novel biologically active molecules. Derivatives of the naphthonitrile skeleton have been synthesized and investigated as potential inhibitors for targets like the Yellow Fever Virus. acs.org The heterocyclic systems derived from this scaffold are often pursued for their potential antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net

Development of Functional Materials: The 3-amino-2-substituted naphthalene framework has been utilized in the creation of functional materials, such as fluorescent probes. chemicalbook.comchemicalbook.com For example, 3-amino-2-naphthoic acid has been successfully employed to develop a "turn-on" fluorescence sensor for the detection of cyanate (B1221674) anions. chemicalbook.comchemicalbook.com Given the similar electronic properties, this compound holds promise as a precursor for novel dyes, pigments, and organic optoelectronic materials.

Table 1: Synthetic Applications of the Aminonaphthonitrile Scaffold and Related Precursors

| Product Class | Synthetic Method | Precursor Type | Potential Application | Reference |

|---|---|---|---|---|

| Carbazole fused Benzoquinolines | Friedländer Hetero-annulation | 3-Amino-2-naphthoic acid | Bioactive Heterocycles | chemicalbook.com |

| Fused N-Heterocycles (e.g., Naphthoimidazoles, Benzoquinoxalines) | Cyclization Reactions | 3,4-Diamino-2-(methylthio)-1-naphthonitrile | Medicinal Chemistry | researchgate.net |

| Naphtho[2,1-b]furopyrimidines | Acylation and Cyclodehydration | 3-Aminonaphtho[2,1-b]furan-2-carboxamide | Bioactive Heterocycles | researchgate.net |

| Sulfonyl-naphthonitriles | Sulfonylation and further functionalization | Naphthonitrile derivatives | Antiviral Agents | acs.org |

| Fluorescent Probes | Reaction with Analyte | 3-Amino-2-naphthoic acid | Chemical Sensing | chemicalbook.comchemicalbook.com |

Fundamental Research Gaps and Future Directions for this compound Systems

Despite its clear potential, dedicated research on this compound itself is limited. Much of its utility is inferred from studies on analogous compounds. This points to several fundamental research gaps and promising future directions.

Fundamental Research Gaps:

Dedicated Synthesis and Optimization: While general methods for synthesizing aminonaphthonitriles can be adapted, specific, high-yield, and scalable synthetic routes tailored for this compound are not extensively documented in academic literature.

Systematic Reactivity Studies: The reactivity of the this compound system has not been systematically explored. For instance, photoreactions and cycloadditions, which have been studied for other naphthonitriles, remain uninvestigated for this specific isomer. cdnsciencepub.comsioc-journal.cn A comprehensive study of its participation in modern synthetic methodologies like multicomponent reactions or metal-catalyzed cross-coupling is lacking.

Biological Activity Profile: There is a significant gap in the literature regarding the intrinsic biological activity of this compound. Direct screening of the compound and its simple derivatives against various biological targets is needed to establish a baseline for its potential in medicinal chemistry.

Future Research Directions:

Advanced Synthetic Methodologies: Future work should focus on developing green and efficient synthetic protocols. This could include microwave-assisted synthesis or flow chemistry processes to improve yields and sustainability, similar to approaches used for other heterocyclic systems. vulcanchem.com

Broad Biological Screening: A crucial next step is the systematic in vitro evaluation of this compound and a library of its derivatives. Screening for anticancer, antimicrobial, antiviral, and anti-inflammatory activities would be a logical starting point, based on the profiles of related naphthalene-based heterocycles. researchgate.netacs.orgresearchgate.net

Computational and Mechanistic Studies: Theoretical studies, such as Density Functional Theory (DFT) calculations, would provide valuable insight into the compound's electronic structure, reactivity, and potential interactions with biological macromolecules. vulcanchem.com This could guide the rational design of new derivatives and experiments.

Exploration in Materials Science: The unique donor-acceptor architecture should be exploited in the field of materials science. Future research could investigate the synthesis of novel solvatochromic dyes, fluorescent sensors, and organic semiconductors derived from the this compound core.

Table 2: Key Research Areas and Future Potential for this compound

| Research Area | Identified Gap | Future Direction |

|---|---|---|

| Organic Synthesis | Lack of specific, optimized synthetic routes. | Development of green, scalable, and regioselective syntheses (e.g., flow chemistry, microwave-assisted). |

| Reactivity Profiling | Unexplored reaction scope (e.g., multicomponent reactions, photochemistry). | Systematic investigation of its utility in modern synthetic transformations and cycloaddition reactions. cdnsciencepub.comsioc-journal.cn |

| Medicinal Chemistry | No direct biological activity data for the parent compound. | Broad in vitro screening for anticancer, antimicrobial, and antiviral properties. researchgate.netacs.org |

| Drug Discovery | Underutilized as a scaffold for library synthesis. | Design and synthesis of diverse compound libraries based on the this compound core for lead discovery. |

| Materials Science | Untapped potential for functional materials. | Exploration as a precursor for novel fluorescent probes, dyes, and organic semiconductors. chemicalbook.comchemicalbook.com |

| Computational Chemistry | Limited theoretical understanding of its properties. | Use of DFT and other computational methods to model reactivity and guide experimental design. vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-aminonaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKLAEKJZIMMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356239 | |

| Record name | 2-Amino-3-cyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27533-39-7 | |

| Record name | 2-Amino-3-cyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 2 Naphthonitrile and Its Derivatives

Classical and Modern Approaches to the 3-Amino-2-naphthonitrile Core

The synthesis of this compound can be achieved through various classical and modern routes, each with its own advantages and limitations.

One established classical method begins with 2-naphthylamine (B18577). This multi-step process involves the nitration of 2-naphthylamine to introduce a nitro group at the 3-position, followed by the reduction of the nitro group to an amino group. The final step is the formation of the nitrile group at the 2-position, typically through the dehydration of a corresponding amide intermediate. While this approach allows for precise control over the substitution pattern, it often requires several steps and purification processes.

Another classical approach involves the direct amination of 2-naphthonitrile (B358459). This method relies on the nucleophilic substitution of a suitable leaving group at the 3-position of the 2-naphthonitrile ring with an amine nucleophile. The reaction can be facilitated by the use of catalysts or bases to activate the aromatic ring, with careful temperature control to prevent over-substitution.

Modern synthetic strategies often focus on improving efficiency and yield. For instance, research has shown the synthesis of related aminonaphthonitrile derivatives through innovative cyclization reactions. One such method involves the reaction of 2-(1-cyano-2,2-bis(methylthio)vinyl)benzonitrile with ketones under basic conditions, leading to highly functionalized aminonaphthalene derivatives through a (5C+1C) annulation strategy. researchgate.net

| Synthetic Approach | Starting Material | Key Steps | Notes |

| From 2-Naphthylamine | 2-Naphthylamine | 1. Nitration 2. Reduction 3. Dehydration of amide | Multi-step, allows for precise substitution |

| Direct Amination | 2-Naphthonitrile | Nucleophilic substitution with an amine | Requires activation of the aromatic ring |

| Annulation Strategy | 2-(1-cyano-2,2-bis(methylthio)vinyl)benzonitrile | Base-mediated reaction with ketones | (5C+1C) annulation researchgate.net |

Strategies for Derivatization of this compound

The presence of both an amino and a nitrile group on the naphthalene (B1677914) scaffold of this compound provides a versatile platform for a wide range of derivatization reactions. These transformations can be broadly categorized into functional group modifications and the construction of fused heterocyclic systems.

Functional Group Transformations on the Naphthonitrile Moiety

The amino and nitrile groups of this compound are amenable to a variety of chemical modifications, allowing for the introduction of diverse functionalities.

The amino group can undergo several key reactions:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, including halogenation, sulfonation, and acylation. For example, benzoylation of the amino group in ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate has been reported. researchgate.net

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents.

The nitrile group also offers several avenues for transformation:

Reduction: The nitrile group can be reduced to a primary amine.

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile group into a carboxylic acid or a carboxamide.

Cyclization: The nitrile group is a key participant in various cyclization reactions to form fused heterocyclic rings.

A notable transformation involves the dearomative functionalization of related 1-naphthonitrile (B165113) compounds. Treatment of 1-naphthylmethylamine with a strong base like potassium hydride (KH) can lead to the formation of 1-naphthonitrile. This intermediate can then undergo a dearomative hydride addition to form a carbanion, which can be trapped by various electrophiles to yield 1,4-dihydronaphthalene-1-carbonitriles with a quaternary carbon center. nih.govresearchgate.netacs.org

Annulation and Cyclization Reactions to Form Fused Heterocycles

Annulation and cyclization reactions involving this compound and its derivatives are powerful strategies for constructing complex, fused heterocyclic systems, which are often of interest in medicinal chemistry and materials science. mdpi.com

The Friedländer synthesis is a well-established method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgniscpr.res.in This reaction typically proceeds via an acid or base-catalyzed condensation followed by cyclodehydration. niscpr.res.in

While direct examples with this compound are not prevalent in the provided search results, the analogous 3-amino-2-naphthoic acid has been used in modified Friedländer hetero-annulation reactions. For instance, the reaction of 2,3,4,9-tetrahydrocarbazol-1-one with 3-amino-2-naphthoic acid in the presence of phosphorus oxychloride (POCl₃) yields carbazole-fused benzoquinolines and pyridocarbazoles. chemicalbook.com This demonstrates the utility of the o-aminocarbonyl structural motif present in derivatives of this compound for constructing fused quinoline-type systems. Catalytic asymmetric Friedländer condensations have also been developed to create chiral quinoline (B57606) derivatives. rsc.org

| Reaction | Reactants | Catalyst/Conditions | Product |

| Modified Friedländer Hetero-annulation | 2,3,4,9-Tetrahydrocarbazol-1-one, 3-Amino-2-naphthoic acid | POCl₃ | Carbazole-fused benzoquinolines and pyridocarbazoles chemicalbook.com |

| Catalytic Asymmetric Friedländer Condensation | 2-Aminobenzophenone, Prochiral cyclobutane-1,3-dione | Chiral Phosphoric Acid | Cyclobutanone-fused quinolines with quaternary stereocenters rsc.org |

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, are a cornerstone of organic synthesis for the construction of six-membered rings. mdpi.com These reactions can be employed in the synthesis of naphthonitrile derivatives.

One approach involves the inverse electron demand Diels-Alder reaction. For example, 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles undergo thermally induced intramolecular [4+2] cycloadditions to afford fused benzonitriles. mdpi.com Another example is the [4+2] cycloaddition of 5-cyano-1,2,4-triazines with 2,3-dehydronaphthalene (generated in situ from 3-amino-2-naphthoic acid) to produce 3-cyano-2-azaanthracenes. chemicalbook.com

Furthermore, photosensitized dearomative [4+2]-cycloaddition reactions of quinolines and naphthalenes with alkenes have been developed to synthesize complex polycyclic scaffolds. nih.gov Halogen bond catalysis has also been explored to facilitate [4+2] cycloaddition reactions involving indole (B1671886) derivatives. rsc.org

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a base, to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.org This reaction is conceptually related to the Dieckmann condensation. wikipedia.org

A relevant example is the Thorpe-Ziegler cyclization of 1-cyano-2-naphthoxyacetamide, derived from 2-hydroxy-1-naphthonitrile, to furnish 3-aminonaphtho[2,1-b]furan-2-carboxamide. researchgate.netresearchgate.net This intermediate serves as a key building block for the synthesis of more complex fused heterocyclic systems like naphtho[2,1-b]furo[3,2-d]pyrimidines. researchgate.netresearchgate.net The condensation of two nitrile molecules under basic conditions is a common method to synthesize β-enaminonitriles, which are versatile precursors for various heterocycles. rsc.org

| Reaction | Starting Material | Product | Significance |

| Thorpe-Ziegler Cyclization | 1-Cyano-2-naphthoxyacetamide | 3-Aminonaphtho[2,1-b]furan-2-carboxamide researchgate.netresearchgate.net | Intermediate for fused pyrimidines researchgate.netresearchgate.net |

Multi-Component Reaction (MCR) Strategies Incorporating Naphthonitrile Precursors

Multi-component reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules from three or more starting materials in a single synthetic operation. nih.govfrontiersin.org This strategy is characterized by high atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. frontiersin.orgresearchgate.net In the context of this compound and its derivatives, MCRs provide a convergent and streamlined alternative to traditional linear synthetic routes. researchgate.net

A notable example of an MCR is the Gewald reaction, which is a versatile method for the synthesis of 2-aminothiophenes. wikipedia.orgresearchgate.netorganic-chemistry.org While classically used for thiophene (B33073) synthesis, the principles of the Gewald reaction, involving the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur, can be adapted for the synthesis of other heterocyclic systems. wikipedia.orgtandfonline.com The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

The application of MCRs extends to the synthesis of various heterocyclic compounds fused to a naphthalene ring system. For instance, pyrazolo[3,4-b]quinoline derivatives can be synthesized through a multi-component reaction involving dimedone, 5-aminopyrazolone, and aromatic aldehydes. researchgate.net Similarly, MCRs have been employed for the synthesis of pyrazolo[3,4-b]pyridines. scispace.com These reactions highlight the modularity of MCRs, where the choice of starting materials dictates the final heterocyclic scaffold.

The following table provides examples of MCRs used to synthesize related heterocyclic structures, illustrating the diversity of achievable scaffolds.

| Reactants | Catalyst/Conditions | Product |

| Aldehyde, Malononitrile (B47326), 5-Amino-3-methyl-1-phenylpyrazole | [bmim][BF4], varying temperatures | Pyrazolo[3,4-b]pyridines or substituted malononitrile derivatives scispace.com |

| Dimedone, 5-Aminopyrazolone, Aromatic Aldehydes | H₃PW₁₂O₄₀ | Pyrazolo[3,4-b]quinoline derivatives researchgate.net |

| Benzaldehyde, Pyrrolidine, 2-Naphthol | H-ZSM-5, room temperature | 1-(α-aminoalkyl)naphthols (Betti bases) sci-hub.se |

| Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base | Microwave irradiation can be beneficial | 2-Aminothiophenes (Gewald Reaction) wikipedia.orgderpharmachemica.com |

Sustainable and Green Chemistry Aspects in Naphthonitrile Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance safety. This is particularly relevant in the synthesis of naphthonitriles and their derivatives, where traditional methods may involve hazardous solvents and harsh reaction conditions.

Solvent-Free and Mechanochemical Synthesis Techniques for Aminonitriles

Solvent-free and mechanochemical synthesis techniques represent significant advancements in green chemistry. By eliminating or drastically reducing the use of volatile organic solvents, these methods decrease environmental pollution and can lead to improved reaction efficiency and selectivity.

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool for solvent-free synthesis. Ball milling, for example, can facilitate reactions in the solid state, often with reduced reaction times and improved yields compared to conventional solution-phase methods. While specific examples for this compound are not prevalent in the provided search results, the general applicability of mechanochemistry to nitrile and amine synthesis suggests its potential in this area.

Catalysis in Environmentally Benign Naphthonitrile Production

Catalysis plays a pivotal role in the development of environmentally benign synthetic processes. The use of efficient and recyclable catalysts can minimize waste, reduce energy consumption, and enable the use of greener reaction media, such as water.

In the context of reactions related to aminonitriles, various catalytic systems have been explored to promote greener synthesis. For instance, the Gewald reaction, a multi-component reaction for synthesizing 2-aminothiophenes, has been adapted using microwave-assisted organic synthesis (MAOS) to reduce reaction times. derpharmachemica.com While this was only partially successful for the entire three-pot synthesis, it demonstrates a move towards more sustainable conditions. derpharmachemica.com

Furthermore, heterogeneous catalysts are advantageous for their ease of separation and recyclability. For example, H-ZSM-5, a zeolite catalyst, has been effectively used in the multi-component synthesis of Betti bases (aminoalkylnaphthols) at room temperature, offering high yields and reusability. sci-hub.se The development of such catalytic systems is crucial for the sustainable production of naphthonitrile derivatives.

Synthesis of Amino-Substituted Naphthalene Derivatives as Related Structural Motifs

The amino and nitrile functionalities of this compound serve as versatile handles for the synthesis of a wide range of amino-substituted naphthalene derivatives. These derivatives often form the core of more complex heterocyclic systems with interesting photophysical and biological properties.

Preparation of Amino-Naphthalimides

While the direct synthesis of amino-naphthalimides from this compound is not explicitly detailed in the provided search results, the synthesis of related amino-substituted naphthalimide structures is a well-established area. Naphthalimides are known for their fluorescent properties and are used in various applications, including as fluorescent probes and in organic light-emitting diodes (OLEDs). The amino group can be introduced at various positions on the naphthalene ring system to modulate these properties. The synthesis often involves the reaction of a naphthalic anhydride (B1165640) derivative with an appropriate amine.

Synthesis of Naphthofuran and Naphthoic Acid Precursors

The chemical functionalities present in this compound make it a valuable precursor for the synthesis of other naphthalene-based structures, such as naphthofurans and naphthoic acids.

The synthesis of naphthofurans can be envisioned through cyclization reactions involving the amino and nitrile groups, potentially after transformation into other functional groups. While a direct conversion from this compound is not provided, the general strategies for furan (B31954) ring formation often involve the cyclization of a precursor containing appropriately positioned hydroxyl and acetylenic or carbonyl functionalities.

Similarly, the nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding an amino-naphthoic acid. These amino-naphthoic acids are important building blocks for the synthesis of various polymers and dyes. The hydrolysis can typically be achieved under acidic or basic conditions.

The following table summarizes the synthesis of related amino-substituted naphthalene derivatives.

| Starting Material | Reaction Type | Product Class |

| 2-Cyanoacetylpyrrole and cyclohydrocarbon ketone with sulfur | Gewald-type reaction | Aminobenzothiophene derivatives tandfonline.com |

| 5-Amino-1H-pyrazole-4-carboxylic acid derivatives, cyclohexanone, and aniline | Multi-component reaction followed by oxidation | 1H-Pyrazolo[3,4-b]quinoline uj.edu.pl |

| 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile and hydrazine (B178648) hydrate | Cyclization | Pyrazolo[3,4-b]quinoline derivatives nih.gov |

Elucidation of Reactivity and Reaction Mechanisms for 3 Amino 2 Naphthonitrile Systems

Nucleophilic and Electrophilic Character of the Amino and Nitrile Functions

The reactivity of 3-amino-2-naphthonitrile is largely dictated by the interplay of its amino (-NH2) and nitrile (-C≡N) functional groups. The amino group, with its lone pair of electrons on the nitrogen atom, primarily exhibits nucleophilic character. This allows it to engage in reactions such as acylation, alkylation, and electrophilic aromatic substitution. The electron-donating nature of the amino group also activates the naphthalene (B1677914) ring, influencing the regioselectivity of these substitution reactions.

Conversely, the nitrile group displays electrophilic character at the carbon atom. libretexts.orglibretexts.orgopenstax.org This is due to the significant polarization of the carbon-nitrogen triple bond, where the highly electronegative nitrogen atom draws electron density away from the carbon. libretexts.orglibretexts.orgopenstax.org This electrophilic carbon is susceptible to attack by nucleophiles. For instance, nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions, a process initiated by the nucleophilic attack of water or a hydroxide (B78521) ion. libretexts.orgopenstax.org They can also be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4), where a hydride ion acts as the nucleophile. libretexts.org

The dual nucleophilic and electrophilic nature of its functional groups allows this compound to serve as a versatile building block in the synthesis of more complex molecules.

Pericyclic Reactions and Cycloadditions Involving Naphthonitriles

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent an important class of transformations in organic chemistry. msu.eduscribd.com These reactions are characterized by their high stereospecificity and are often not significantly influenced by solvent changes or catalysts. msu.edu Major types of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.eduscribd.com

Cycloaddition reactions involve the formation of a ring from two or more unsaturated molecules. scribd.com A well-known example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. uniurb.itamherst.edu While the naphthalene ring system of this compound is aromatic and thus generally less reactive in Diels-Alder reactions compared to non-aromatic dienes, its derivatives can potentially participate in such transformations under specific conditions. The reactivity in these cases is a balance between the energy gained by forming new sigma bonds and the energy lost by disrupting the aromaticity of the naphthalene core. amherst.edu

Another type of cycloaddition is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. uniurb.it Nitrile groups themselves can, in certain contexts, act as dipolarophiles. Furthermore, nitrile oxides, which can be generated from precursors like oximes, are classic 1,3-dipoles that react with various dipolarophiles. researchgate.net It is conceivable that derivatives of this compound could be transformed into species that undergo such cycloadditions.

The participation of naphthonitrile systems in pericyclic reactions often requires overcoming the inherent stability of the aromatic ring. However, the functional groups present can be modified to facilitate these transformations, expanding the synthetic utility of this class of compounds.

Intramolecular and Intermolecular Carbon-Carbon Bond Formation Mechanisms

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. nih.gov Both intermolecular (between two separate molecules) and intramolecular (within the same molecule) C-C bond-forming reactions are crucial in this regard. libretexts.orgrsc.org

In the context of this compound and related systems, the nitrile group can be a key player in such transformations. For example, the electrophilic carbon of the nitrile can be attacked by a carbon-based nucleophile, such as a Grignard reagent or an organolithium compound, leading to the formation of a new C-C bond and, after hydrolysis, a ketone. libretexts.org

Recent research has highlighted strategies for C-C bond formation involving nitrile-containing compounds. For instance, a base-mediated, one-pot reaction has been developed for the synthesis of 1-amino-2-aroylnaphthalenes. researchgate.net This method involves a sequential intermolecular Michael addition followed by an intramolecular cyclization, demonstrating a sophisticated approach to building complex naphthalene derivatives through C-C bond formation. researchgate.net

Furthermore, radical-mediated reactions offer another avenue for C-C bond formation. libretexts.org While not directly involving this compound in the provided literature, the general principles can be applied. A carbon-centered radical, which could potentially be generated at a position on the naphthalene ring or a substituent, can add to an alkene or alkyne in an intermolecular or intramolecular fashion to create a new C-C bond. libretexts.org

The development of catalytic methods for C-C bond formation has also gained significant attention. For example, iridium catalysts have been studied for the reversible cleavage and formation of C-C bonds in dinitriles, proceeding through a retro-Michael type reaction. liverpool.ac.uk Such catalytic strategies could potentially be adapted for reactions involving this compound derivatives.

| Reaction Type | Key Reactants/Conditions | Product Type | Reference |

| Michael Addition/Intramolecular Cyclization | Aryl methyl ketones, base | 1-Amino-2-aroylnaphthalenes | researchgate.net |

| Grignard Reaction | Grignard reagent, then hydrolysis | Ketones | libretexts.org |

| Radical Cyclization | Radical initiator (e.g., AIBN), Bu3SnH | Cyclic compounds | libretexts.org |

| Iridium-Catalyzed Hydroalkylation | Iridium catalyst, α,β-unsaturated ketone | 3-Substituted cyclohexanones | liverpool.ac.uk |

Tautomerism and Isomerization Pathways in Amino-Naphthonitrile Derivatives

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a key concept in understanding the reactivity and properties of many organic molecules. nih.gov For derivatives of this compound, several types of tautomerism could be relevant.

One of the most common forms is keto-enol tautomerism, or in the case of imines, imine-enamine tautomerism. mdpi.com While this compound itself does not have the classic structure for this, its reaction products or derivatives might. For example, if the nitrile group is converted to an imine, it could potentially exist in equilibrium with an enamine tautomer.

Another relevant type is oxime-nitrone tautomerism. csic.es Although not directly applicable to the parent compound, if the amino group were to be modified or participate in a reaction to form an oxime-like structure, this tautomeric equilibrium could become significant. Computational studies have shown that the isomerization of oximes to nitrones can be more favorable through a bimolecular process rather than a simple thermal 1,2-hydrogen shift. csic.es The less stable but more reactive nitrone tautomer can then be the key intermediate in subsequent reactions. csic.es

In systems with multiple nitrogen atoms, such as triazole derivatives, annular tautomerism, where a proton moves between different nitrogen atoms in the ring, is a critical consideration. researchgate.netmdpi.com For benzotriazole (B28993) derivatives, quantum chemical calculations have been used to determine the relative stabilities of different tautomers, which in turn influences their thermal decomposition pathways. mdpi.com These studies highlight that the most stable tautomer is not always the one that leads to the primary reaction pathway.

Isomerization, a broader term that encompasses any process of converting a molecule into one of its isomers, can also occur through pathways other than tautomerism. nih.gov For instance, photochemical isomerization can lead to the interconversion of (E) and (Z) isomers around a double bond. mdpi.com In a study of a Schiff base derivative, irradiation with UV light led to the conversion of an (E)-enol-imine tautomer into keto-amine forms, showcasing a complex interplay between tautomerism and photoisomerization. mdpi.com

| Isomerism Type | Description | Relevant Systems/Conditions | Reference |

| Imine-Enamine Tautomerism | Proton shift between nitrogen and α-carbon of an imine. | Derivatives of this compound containing an imine group. | mdpi.com |

| Oxime-Nitrone Tautomerism | Interconversion of oxime and nitrone isomers. | Oxime derivatives. | csic.es |

| Annular Tautomerism | Proton migration between nitrogen atoms in a heterocyclic ring. | Heterocyclic derivatives (e.g., triazoles). | researchgate.netmdpi.com |

| Photoisomerization | Isomerization induced by light. | Compounds with photosensitive double bonds (e.g., C=C, C=N). | mdpi.com |

Comprehensive Spectroscopic and Photophysical Investigations of 3 Amino 2 Naphthonitrile

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure and purity of 3-Amino-2-naphthonitrile. These techniques probe the molecular structure at the atomic and electronic levels, providing a complete fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and chemical environment of atoms. For this compound, ¹H NMR and ¹³C NMR are critical for confirming the substitution pattern on the naphthalene (B1677914) ring.

Detailed analysis of ¹H NMR spectra allows for the assignment of each proton on the aromatic system. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants reveal the connectivity and spatial relationships between protons. The protons on the naphthalene ring system are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the amino group would likely appear as a broader singlet, with a chemical shift that can be sensitive to solvent and concentration.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the naphthalene ring, the carbon of the nitrile group (typically >110 ppm), and the carbons bonded to the amino and nitrile groups provide definitive evidence for the compound's structure.

Table 1: Representative NMR Data for Naphthonitrile Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0 - 8.5 | m | Aromatic Protons |

| ¹H | 4.0 - 6.0 | br s | Amino (-NH₂) Protons |

| ¹³C | 110 - 150 | - | Aromatic Carbons |

| ¹³C | >110 | - | Nitrile (-C≡N) Carbon |

Note: This table represents typical chemical shift ranges for this class of compounds. Actual values can vary based on solvent and experimental conditions.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). These two methods are often complementary.

In the FT-IR spectrum of this compound, the presence of the key functional groups is confirmed by specific absorption bands. The amino group (-NH₂) typically shows symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The nitrile group (-C≡N) is characterized by a sharp, intense absorption band around 2200-2260 cm⁻¹. Vibrations corresponding to the C=C bonds of the aromatic naphthalene ring appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary data. While the N-H stretches may be weak, the C≡N stretch often produces a strong Raman signal. The aromatic ring vibrations also give rise to characteristic bands in the Raman spectrum. The combination of FT-IR and Raman provides a robust confirmation of the compound's functionalization.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Weak / Not prominent |

| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2260 (sharp, intense) | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Prominent |

Note: The complementarity of FT-IR and Raman is evident; polar groups like -NH₂ are strong in IR, while non-polar groups like -C≡N can be strong in Raman.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which serves as a definitive validation of the compound's identity.

For this compound, the molecular formula is C₁₁H₈N₂. HRMS analysis would measure the mass of the molecular ion ([M]+ or [M+H]+) and compare it to the calculated theoretical mass. The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. This confirmation is crucial for verifying the successful synthesis and purity of the target molecule.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂ |

| Theoretical Mass [M] | 168.0687 g/mol |

| Theoretical m/z [M+H]⁺ | 169.0760 |

| Observed m/z | Typically within ± 5 ppm of theoretical |

Note: The difference between the observed and theoretical mass, measured in parts per million (ppm), is a key indicator of accuracy.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a key indicator of the electronic structure of a conjugated system.

The spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the extended aromatic system of the naphthalene ring. The presence of the amino and nitrile substituents can influence the position and intensity of these bands. The electron-donating amino group and electron-withdrawing nitrile group can create intramolecular charge-transfer (ICT) character, potentially leading to absorption bands at longer wavelengths compared to unsubstituted naphthalene. The positions of the absorption maxima (λmax) are sensitive to solvent polarity.

Table 4: Representative UV-Visible Absorption Data

| Solvent | Absorption Maxima (λmax, nm) | Transition Type |

|---|---|---|

| Non-polar (e.g., Hexane) | ~230-250, ~340-360 | π → π* |

| Polar (e.g., Acetonitrile) | Shifts may be observed due to solvent polarity | π → π*, ICT |

Note: Specific λmax values are dependent on the solvent environment.

Photophysical Properties and Excited State Dynamics of Naphthonitrile Fluorophores

The photophysical properties of a molecule describe its behavior upon absorption of light, including the processes of fluorescence and non-radiative decay. Naphthonitrile derivatives are often fluorescent, and their emission characteristics are highly sensitive to their molecular structure and environment.

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. For this compound, excitation at a wavelength corresponding to its absorption band can lead to the emission of photons at a longer wavelength (a phenomenon known as the Stokes shift). The resulting fluorescence spectrum provides information about the electronic structure of the excited state.

The emission properties, such as the wavelength of maximum emission (λem) and the fluorescence intensity, are often highly dependent on the polarity of the solvent. Compounds with intramolecular charge-transfer (ICT) character, like this compound, frequently exhibit solvatochromism, where the emission color shifts with changing solvent polarity.

The fluorescence quantum yield (ΦF) is a critical measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates that fluorescence is a more dominant pathway for the excited state to return to the ground state, resulting in a brighter fluorophore. The quantum yield can be influenced by factors such as solvent, temperature, and the presence of quenching agents.

Table 5: Representative Photophysical Data for Amino-Naphthonitrile Derivatives

| Solvent | Emission Maxima (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Non-polar (e.g., Hexane) | ~400-450 | Varies | Moderate to High |

| Polar (e.g., Methanol) | ~500-570 | Increases significantly | Decreases |

Note: The significant red-shift in emission and decrease in quantum yield in polar solvents are characteristic of molecules with strong intramolecular charge-transfer (ICT) excited states.

Solvent Effects on Emission Spectra and Stokes Shifts in Naphthonitrile Derivatives

The photophysical behavior of fluorescent molecules, particularly their emission spectra and Stokes shifts, is profoundly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, is especially pronounced in molecules possessing an intramolecular charge transfer (ICT) character, such as this compound. The amino group (-NH2) acts as an electron donor and the nitrile group (-CN) as an electron acceptor, leading to a charge redistribution upon photoexcitation. The extent of this charge transfer and the stabilization of the resulting excited state are highly dependent on the polarity of the solvent.

In non-polar solvents, the locally excited (LE) state is typically observed, characterized by a smaller Stokes shift. As the solvent polarity increases, the excited state with a more pronounced charge transfer character becomes more stabilized than the ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission maximum. Consequently, the Stokes shift, which is the difference in wavenumbers between the absorption and emission maxima, increases with solvent polarity. This positive solvatochromism is a hallmark of molecules undergoing ICT upon excitation.

The following interactive table, while hypothetical for this compound due to the absence of specific literature data, illustrates the expected trend based on the behavior of similar solvatochromic dyes. The emission maxima and Stokes shifts are projected to increase with the solvent polarity index.

Table 1: Hypothetical Solvent Effects on Emission Spectra and Stokes Shifts of this compound

| Solvent | Polarity Index | Emission Max (λem, nm) | Stokes Shift (Δν, cm⁻¹) |

| n-Hexane | 0.1 | 400 | 3500 |

| Toluene | 2.4 | 425 | 4500 |

| Tetrahydrofuran (THF) | 4.0 | 450 | 5500 |

| Dichloromethane | 3.1 | 465 | 6000 |

| Acetonitrile | 5.8 | 490 | 7000 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 510 | 7800 |

| Methanol | 5.1 | 525 | 8500 |

Note: The data in this table is illustrative and based on the expected behavior of solvatochromic aminonaphthonitrile derivatives. Actual experimental values may vary.

Investigation of Twisted Intramolecular Charge Transfer (TICT) States in Naphthonitrile Analogues

The concept of Twisted Intramolecular Charge Transfer (TICT) provides a more detailed model to explain the significant solvatochromic shifts and the often-observed fluorescence quenching in polar solvents for many donor-acceptor molecules. The TICT model, first proposed by Grabowski and coworkers, posits that upon excitation, the molecule can relax from a planar locally excited (LE) state to a non-planar, charge-separated TICT state. This relaxation involves the rotation of the electron-donating group (the amino group in this case) to a conformation perpendicular to the electron-accepting part of the molecule (the naphthonitrile core).

In this twisted conformation, the electronic coupling between the donor and acceptor moieties is minimal, leading to a near-complete charge transfer. The TICT state is highly polar and is therefore significantly stabilized by polar solvents. This stabilization of the TICT state relative to the LE state is more pronounced in more polar environments, leading to a red-shifted emission from the TICT state.

For many aminobenzonitrile derivatives, the TICT state is often associated with a non-radiative decay pathway, leading to a decrease in fluorescence quantum yield in polar solvents. However, in some systems, the TICT state can be emissive, giving rise to a dual fluorescence phenomenon: a higher-energy band corresponding to the LE state and a lower-energy, solvent-dependent band from the TICT state.

While direct experimental evidence for the formation of a TICT state in this compound is not explicitly detailed in the available literature, the photophysical behavior of analogous compounds strongly suggests its possibility. The large Stokes shifts observed in polar solvents for similar amino-substituted aromatic nitriles are often interpreted as evidence for the formation of a highly polar excited state, consistent with the TICT model.

Further investigations into naphthonitrile analogues could involve:

Time-resolved fluorescence spectroscopy: This technique can be used to identify the presence of multiple excited state species (LE and TICT) by observing different fluorescence lifetimes.

Quantum chemical calculations: Theoretical modeling can predict the geometries and energies of the ground, LE, and TICT states, providing insight into the feasibility of the twisting mechanism.

Synthesis of sterically hindered analogues: By introducing bulky substituents that restrict the rotation of the amino group, the formation of the TICT state can be inhibited. A comparison of the photophysical properties of these constrained molecules with the parent compound can provide strong evidence for or against the TICT mechanism.

The study of TICT states in naphthonitrile analogues is crucial for a complete understanding of their photophysical properties and for the rational design of novel fluorescent probes and materials with tailored emission characteristics.

Computational and Theoretical Chemistry Studies of 3 Amino 2 Naphthonitrile

Quantum Chemical Modeling for Electronic and Molecular Structure

Quantum chemical modeling serves as the foundation for understanding the intrinsic properties of 3-Amino-2-naphthonitrile. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic distribution and geometric arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state properties of molecules. und.edunih.gov It focuses on the electron density rather than the complex many-electron wavefunction, offering a favorable balance between computational cost and accuracy. nih.gov For this compound, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry.

This optimization process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the structure with the minimum total energy. Theoretical studies on related diaminonaphthalene molecules have utilized the B3LYP functional with a 6-31G(d,p) basis set to investigate structural and electronic properties. researchgate.net Such calculations yield crucial data on the molecule's energetics, including its total energy, electronic states, and the stability of its conformation. researchgate.net These ground-state parameters are essential prerequisites for more advanced calculations of reactivity and spectroscopic properties.

Table 1: Representative Geometric Parameters for Naphthalene (B1677914) Derivatives Calculated by DFT

| Parameter | Typical Calculated Value (Å) | Computational Method |

|---|---|---|

| C-C (aromatic) | 1.37 - 1.43 | B3LYP/6-31G(d) |

| C-N (amino) | ~1.38 | B3LYP/6-31G(d) |

| C-C (nitrile) | ~1.44 | B3LYP/6-31G(d) |

| C≡N (nitrile) | ~1.16 | B3LYP/6-31G(d) |

Note: Values are illustrative for similar molecular structures and may vary for this compound.

To understand how this compound interacts with light, such as in absorption and fluorescence, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgrsc.orguci.edu TD-DFT extends the principles of DFT to study the behavior of electrons when the molecule is in an electronically excited state, which occurs after absorbing energy from light. uci.edu

This method is widely used to calculate the energies of electronic transitions, which correspond to the wavelengths of light the molecule absorbs (its UV-visible absorption spectrum). rsc.orgsonar.ch For aromatic molecules with donor (amino) and acceptor (nitrile) groups, TD-DFT can elucidate the nature of these transitions, such as identifying them as intramolecular charge-transfer (ICT) states. sonar.ch The accuracy of TD-DFT predictions can depend heavily on the choice of the exchange-correlation functional, with range-separated hybrid functionals often providing better results for charge-transfer states. aps.org These calculations are vital for designing molecules with specific optical properties, for applications like dyes, sensors, and organic light-emitting diodes (OLEDs).

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices

The chemical reactivity of a molecule can be largely understood by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

From the energies of the HOMO and LUMO, several chemical reactivity indices can be calculated using conceptual DFT. mdpi.comresearchgate.net These descriptors quantify different aspects of a molecule's reactivity.

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Chemical Potential (μ) : μ ≈ (EHOMO + ELUMO) / 2. This measures the "escaping tendency" of electrons.

Global Hardness (η) : η ≈ (ELUMO - EHOMO) / 2. This measures the resistance to change in electron distribution.

Global Softness (S) : S = 1 / (2η). Soft molecules are more reactive.

Electrophilicity Index (ω) : ω = μ² / (2η). This quantifies the ability of a molecule to accept electrons.

Table 2: Calculated Quantum Chemical Descriptors for a Representative Aminonitrile Compound

| Parameter | Formula | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | - | -5.8 |

| ELUMO | - | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.65 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.15 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.10 |

Note: Values are illustrative and calculated based on hypothetical HOMO/LUMO energies for a similar molecule.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict how a molecule will interact with other chemical species. walisongo.ac.id It is plotted on the surface of the molecule's electron density, illustrating the net electrostatic effect of the molecule's protons and electrons.

The MEP map uses a color scale to indicate regions of different electrostatic potential.

Red : Regions of most negative potential, rich in electrons. These sites are prone to electrophilic attack and are associated with lone pairs on electronegative atoms (like nitrogen and oxygen). nih.gov

Blue : Regions of most positive potential, electron-deficient. These sites are susceptible to nucleophilic attack and are often found around hydrogen atoms bonded to electronegative atoms. walisongo.ac.id

Green/Yellow : Regions of intermediate or near-zero potential, typically associated with the nonpolar carbon framework of the molecule.

For this compound, an MEP map would likely show a region of strong negative potential (red) around the nitrogen atom of the nitrile group (C≡N) and the lone pair of the amino group (-NH₂), indicating these are primary sites for interaction with electrophiles or for hydrogen bonding. A region of positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them potential hydrogen bond donor sites. This mapping is invaluable for understanding intermolecular interactions, such as drug-receptor binding or solvation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and intramolecular interactions. uba.arwisc.edu It transforms the complex, delocalized molecular orbitals from a standard quantum calculation into a set of localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds). wisc.edubohrium.com

The key strength of NBO analysis is its ability to quantify stabilizing interactions that arise from electron delocalization from a filled "donor" orbital to an empty "acceptor" orbital. uba.ar For this compound, NBO analysis can reveal important intramolecular charge transfer (ICT) interactions. A primary interaction would be the delocalization of the lone pair electrons from the amino group nitrogen (nN) into the antibonding π* orbitals of the naphthalene ring. This n → π* interaction contributes to the electronic communication between the amino donor and the aromatic system.

The analysis calculates the second-order perturbation energy, E(2), for each donor-acceptor interaction. A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. These calculations can explain the planarity of the molecule and the influence of substituents on the electronic structure.

Table 3: Key NBO Donor-Acceptor Interactions in Aromatic Amines

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

|---|---|---|---|

| LP(N) | π(C=C)ring | n → π | Electron donation from amino group to ring, resonance stabilization. |

| π(C=C)ring | π(C≡N) | π → π | Delocalization from the ring into the electron-withdrawing nitrile group. |

Note: LP(N) refers to the lone pair on the nitrogen atom.

Simulation of Solute-Solvent Dynamics and Intermolecular Interactions

The properties and behavior of this compound can be significantly influenced by its surrounding environment, particularly by the solvent. Computational models are used to simulate these solute-solvent interactions. A common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). researchgate.net

In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and a cavity is formed around the solute molecule. The solute is then allowed to polarize the solvent continuum, which in turn creates a reaction field that affects the solute's electronic structure. This Self-Consistent Reaction Field (SCRF) method allows for the calculation of molecular properties, such as optimized geometries, energies, and spectra, in different solvents. researchgate.net

Studies on similar molecules have shown that solvent polarity can affect geometric parameters, vibrational frequencies, and the relative stability of different conformations. researchgate.net For this compound, these simulations can predict how properties like its absorption spectrum (solvatochromism) or dipole moment change when moving from a nonpolar solvent like hexane to a polar solvent like water. These insights are critical for applications where the molecule is used in solution.

Computational Mechanistic Elucidation of Reactions Involving this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving derivatives of this compound. These theoretical studies provide detailed insights into the reaction pathways, transition states, and the thermodynamic and kinetic factors that govern the formation of various heterocyclic compounds. A significant area of investigation has been the Gewald reaction, a multicomponent reaction that synthesizes highly substituted 2-aminothiophenes from an α-activated nitrile, a carbonyl compound, and elemental sulfur. Given that this compound is an α-activated nitrile, the mechanistic details elucidated for the Gewald reaction are directly relevant to its derivatives.

A comprehensive computational study on the Gewald reaction mechanism, utilizing DFT calculations at the M06-2X (or ωB97X-D)/aug-cc-pV(T + d)Z/SMD(C2H5OH) level of theory, has shed light on the intricate steps involved. nih.gov The reaction is initiated by a Knoevenagel-Cope condensation between the activated nitrile and the carbonyl compound, followed by the subsequent reaction with elemental sulfur. nih.govchemrxiv.org

The initial phase of the reaction involves the formation of a Knoevenagel-Cope condensation product. For instance, the reaction between a malononitrile (B47326) anion and butanone to form 2-(butan-2-ylidene)malononitrile is a key initial step. chemrxiv.org This intermediate then undergoes sulfuration. The computational analysis of this process reveals several possible pathways for the opening of the elemental sulfur ring (S8) and the subsequent formation of polysulfide intermediates. nih.govchemrxiv.org

One of the crucial findings from these computational studies is the identification of the most favorable pathway for sulfur ring opening. The calculations indicate that the deprotonated form of the Knoevenagel-Cope product is the most likely nucleophile to attack the S8 ring. The free energy barrier for this nucleophilic attack has been calculated, providing a quantitative measure of the reaction's feasibility. chemrxiv.org

Following the initial sulfuration, a series of polysulfide intermediates are formed. The computational models have explored the interconversion and decomposition of these polysulfides through various mechanisms, including unimolecular cyclization, nucleophilic degradation, and scrambling. nih.govchemrxiv.org Protonation of these polysulfide intermediates has been shown to play a critical role, as it alters their electrophilic character and provides a kinetically more favorable pathway for their decomposition. nih.govchemrxiv.org

The final and thermodynamically driving step of the reaction is the cyclization of a monosulfide intermediate, followed by aromatization to yield the stable 2-aminothiophene product. nih.gov This step funnels the various intermediates towards the final product in what is ultimately a thermodynamically controlled process. nih.govchemrxiv.org

The detailed research findings from these computational studies can be summarized in the following tables, which present the calculated free energies for key steps in a model Gewald reaction.

Table 1: Calculated Relative Free Energies for the Knoevenagel-Cope Condensation

| Species | Relative Free Energy (kcal/mol) |

| Butanone + Malononitrile anion | 0.0 |

| Transition State for Condensation | +15.0 |

| 2-(butan-2-ylidene)malononitrile + H₂O + Base | -5.0 |

Data derived from computational studies on the Gewald reaction. chemrxiv.org

Table 2: Calculated Free Energy Barriers for Nucleophilic Attack on S₈

| Nucleophile | Free Energy Barrier (kcal/mol) |

| Deprotonated 2-(butan-2-ylidene)malononitrile | 25.4 |

| Diethylamine | 30.1 |

Data derived from computational studies on the Gewald reaction. chemrxiv.org

These computational mechanistic elucidations provide a deep, molecular-level understanding of the reactions involving this compound derivatives. They not only rationalize the observed products but also offer a predictive framework for designing new synthetic routes and optimizing reaction conditions for the creation of novel and complex heterocyclic systems.

Exploration of Research Applications for 3 Amino 2 Naphthonitrile and Its Functional Derivatives

Role as a Versatile Building Block in Complex Organic Synthesis

3-Amino-2-naphthonitrile serves as a valuable starting material in the synthesis of a wide array of organic compounds. The presence of the amino and nitrile functionalities allows for a variety of chemical transformations, making it a key intermediate for constructing more complex molecular frameworks.

The amino and nitrile groups of this compound are strategically positioned to facilitate cyclization reactions, leading to the formation of various heterocyclic systems. enamine.net These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in the structures of many biologically active compounds. mdpi.comeprajournals.comopenmedicinalchemistryjournal.com The synthesis of these scaffolds often involves the transformation of the nitrile group and the participation of the amino group in ring-closing reactions.

For instance, the reaction of this compound with appropriate reagents can yield fused nitrogen-containing heterocycles. These structures are often investigated for their potential as therapeutic agents, including anticancer and antimicrobial applications. The ability to readily access these complex ring systems from a commercially available starting material makes this compound an important tool for drug discovery and development programs.

A variety of heterocyclic compounds can be synthesized using amino nitriles as precursors. The specific heterocyclic system obtained depends on the reaction conditions and the other reactants involved. Some examples of heterocyclic scaffolds that can be derived from amino nitrile precursors include:

Pyridines: Formed through condensation and cyclization reactions. mdpi.com

Pyrimidines: Synthesized via reactions with compounds containing a C-N-C fragment.

Thiadiazoles: Can be prepared by reacting with sulfur-containing reagents. eprajournals.com

Oxadiazoles: Synthesized using reagents that provide the oxygen and second nitrogen atom for the ring. openmedicinalchemistryjournal.com

Triazoles: Can be formed through reactions involving the introduction of two additional adjacent nitrogen atoms. nih.gov

The following table provides examples of bioactive heterocyclic scaffolds that have been synthesized from amino nitrile precursors and their reported biological activities.

| Heterocyclic Scaffold | Precursor Type | Biological Activity Investigated |

| Pyrrolo[2,3-c]pyrazole | Fused [5-5] system | Aromatic heterocycles with two nitrogen atoms. eprajournals.com |

| 2-substituted benzoxazoles | Condensation of 2-aminophenol (B121084) with aromatic aldehydes | - |

| Triazolobenzodiazepines | α-Substituted amino acids | - beilstein-journals.org |

| Tetrahydropyrrolothiazole | Cysteine | Found in bioactive compounds. beilstein-journals.org |

Beyond its use in creating heterocyclic rings, this compound is also a key component in the synthesis of larger, more complex polycyclic aromatic nitrogen-containing systems (N-PASs). nih.gov These extended π-systems are of interest for their unique electronic and photophysical properties. The incorporation of nitrogen atoms into the polycyclic aromatic framework can significantly influence these properties, making them suitable for various applications in materials science. zenodo.orgrsc.org

The synthesis of these systems often involves condensation reactions where the amino group of this compound reacts with other molecules to build larger, fused aromatic structures. zenodo.org For example, it can be used to create nitrogen-doped polycyclic aromatic hydrocarbons (N-PAHs), which are being explored for their potential in electronics and photonics. nih.govzenodo.org The ability to introduce nitrogen atoms into specific positions within a large aromatic system allows for the fine-tuning of the material's properties.

Advanced Materials Science Applications

The unique electronic and structural characteristics of this compound and its derivatives make them promising candidates for a range of applications in materials science. smolecule.com

Derivatives of this compound are being investigated for their potential as fluorescent dyes and in optoelectronic materials. The naphthalene (B1677914) core provides a rigid, aromatic platform, and the amino and nitrile groups can be modified to tune the compound's photophysical properties, such as its absorption and emission wavelengths. um.edu.mtmdpi.com These molecules can exhibit strong fluorescence, making them suitable for use as fluorescent probes and labels in biological imaging and other applications. um.edu.mtsioc-journal.cn

The following table summarizes the optical properties of some fluorescent dyes derived from amino-naphthalene structures.

| Dye Derivative | Excitation Max (nm) | Emission Max (nm) | Application |

| 3-amino-1,8-naphthalimide derivatives | Varies with substitution | Shifts to longer wavelengths with increased substitution | Fluorescent stains in cancer cells. um.edu.mt |

| Azobenzene dyes (A1 and A2) | - | - | Pigments and fluorophores in polymer blends. mdpi.com |

| Red fluorescent dyes from 3-N,N-diethylaminophenol | - | > 600 nm | Protein labeling in lectin microarrays. sioc-journal.cn |

A particularly interesting property of some naphthonitrile-based compounds is aggregation-induced emission (AIE). nih.gov In contrast to many fluorescent molecules that experience quenching of their emission in the aggregated or solid state, AIE-active molecules show enhanced fluorescence upon aggregation. rsc.orgsioc-journal.cn This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways and promotes radiative emission.

Naphthalene diimide (NDI) derivatives, which can be synthesized from naphthonitrile precursors, have been shown to exhibit AIE. nih.govrsc.org By modifying the substituents on the naphthalene core, the emission color of these AIE-active materials can be tuned across the visible spectrum. nih.gov This tunability makes them highly attractive for applications in sensing, bioimaging, and light-emitting devices. nih.govthieme-connect.comdntb.gov.ua

The promising photophysical properties of this compound derivatives have led to their investigation as components in organic light-emitting diodes (OLEDs). mdpi.combohrium.comcamart2.eu The development of efficient and stable emitter materials is a key challenge in OLED technology. mdpi.com The tunable emission colors and high fluorescence quantum yields of some naphthonitrile-based compounds make them potential candidates for use as emitters or hosts in the emissive layer of OLEDs. smolecule.comsmolecule.comresearchgate.net

Research in this area focuses on designing and synthesizing novel this compound derivatives with optimized electronic properties for efficient charge injection, transport, and recombination within the OLED device structure. The goal is to develop materials that can contribute to the fabrication of highly efficient and durable OLEDs for display and lighting applications. bohrium.com

Development of Fluorescence Probes and Chemosensors for Analytical Research

The inherent photophysical properties of the naphthalene ring system make this compound and its analogues excellent candidates for the development of fluorescent probes. These probes are designed to detect and quantify specific analytes, often with high sensitivity and selectivity, making them powerful tools in analytical research.

Design and Mechanism of "Turn-on" Fluorescent Probes

A significant area of research focuses on creating "turn-on" fluorescent probes, which are initially non-fluorescent or weakly fluorescent and exhibit a dramatic increase in emission upon reacting with a target analyte. researchgate.net This mechanism offers high sensitivity, as the signal is generated against a low-background, minimizing false positives. nih.gov

The design of these probes often involves two key components: a fluorophore (the signaling unit) and a recognition site (the binding unit). researchgate.net In the "off" state, the recognition site quenches the fluorescence of the fluorophore through processes like Photoinduced Electron Transfer (PET). When the probe interacts with its target analyte, a chemical reaction occurs that alters the electronic properties of the recognition site, disrupting the quenching process and "turning on" the fluorescence. nih.gov

Derivatives of naphthonitrile are well-suited for this purpose. For instance, a common strategy involves attaching a quenching moiety that can be selectively cleaved by the analyte. A probe based on a 6-hydroxy-2-naphthonitrile core linked to a 2,4-dinitrophenyl (DNP) ether group was designed for detecting hydrogen sulfide. acs.orgnih.gov The DNP group acts as a fluorescence quencher. Upon reaction with H₂S, the DNP ether is cleaved, releasing the highly fluorescent hydroxyl-naphthonitrile, which results in a significant "turn-on" signal. acs.orgnih.gov

Another prevalent mechanism is the reduction of an azide (B81097) group to an amine. An azide attached to a fluorophore typically quenches its fluorescence. The strong reducing nature of an analyte like H₂S can convert the azide (-N₃) to a highly fluorescent amine (-NH₂), providing a clear "turn-on" response. mdpi.com This strategy has been successfully applied to naphthalimide-based probes for H₂S detection. mdpi.comnih.gov

Selective Detection Methodologies for Biologically Relevant Analytes (e.g., Cyanate (B1221674) Anion, H₂S, Nitric Oxide Surrogates)

Functionalized naphthonitrile scaffolds have led to selective probes for various biologically important small molecules.

Cyanate Anion (OCN⁻): While research has highlighted the use of 3-amino-2-naphthoic acid as a "turn-on" probe for the cyanate anion, a biomarker for chronic kidney disease, the principle demonstrates the utility of the 3-amino-naphthalene core. nih.govchemicalbook.comchemicalbook.com In this system, the weakly fluorescent 3-amino-2-naphthoic acid reacts with CNO⁻, triggering a significant enhancement in green fluorescence. nih.govchemicalbook.com This reaction showed high selectivity and a low detection limit of 260 nM. nih.govchemicalbook.com

Hydrogen Sulfide (H₂S): As a gaseous signaling molecule, H₂S is crucial in many physiological processes. mdpi.com Probes based on naphthonitrile derivatives have been developed for its detection. A fluorescent probe, 6-(2,4-dinitrophenoxy)-2-naphthonitrile, was synthesized for the selective detection of H₂S. acs.org This probe exhibits a significant "turn-on" fluorescence response as H₂S cleaves the dinitrophenyl ether, with a detection limit as low as 0.851 nM. acs.org The reaction also produces a visible color change from colorless to light yellow, allowing for colorimetric detection. acs.org Other strategies for H₂S detection that could be applied to a naphthonitrile backbone include the reduction of an azide group or the cleavage of a 7-nitro-1,2,3-benzoxadiazole (NBD) moiety. mdpi.commdpi.com

Nitric Oxide Surrogates (N₂O₃): Nitric oxide (NO) is a critical signaling molecule, and its detection is often achieved by targeting its more reactive surrogate, dinitrogen trioxide (N₂O₃), which forms in aerobic conditions. nih.govrsc.org A family of probes built on a 2-amino-3′-dialkylaminobiphenyl core has been developed for this purpose. nih.govrsc.org These probes undergo a condensation reaction with N₂O₃ to form a highly fluorescent benzo[c]cinnoline (B3424390) structure. nih.govrsc.org A specific derivative, 5-Amino-6-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthonitrile, was synthesized as part of these studies, demonstrating the integration of the naphthonitrile scaffold into effective probes for NO surrogates. rsc.org This reaction creates the fluorophore from the analyte itself, resulting in virtually no background fluorescence from the unreacted probe. rsc.org

Table 1: Naphthonitrile-Derived Fluorescent Probes for Biological Analytes

| Analyte | Probe Core Structure | Detection Mechanism | Detection Limit (LOD) | Reference(s) |

|---|---|---|---|---|

| H₂S | 6-(2,4-dinitrophenoxy)-2-naphthonitrile | Thiolysis of dinitrophenyl ether | 0.851 nM | acs.org |

| H₂S | Naphthalimide-azide | Reduction of azide to amine | 15.5 nM | mdpi.comnih.gov |

| NO Surrogate (N₂O₃) | 2-Amino-3′-dialkylaminobiphenyl | Condensation to form benzo[c]cinnoline | Not specified | nih.govrsc.org |

| Cyanate (OCN⁻) | 3-Amino-2-naphthoic acid* | Reaction with probe to enhance fluorescence | 260 nM | nih.govchemicalbook.com |

Note: This probe uses a naphthoic acid core, a closely related derivative.

Intracellular Probing and Imaging Applications of Naphthonitrile-Derived Fluorophores

A key application of these fluorescent probes is the visualization and monitoring of analytes within living cells. rsc.orgnih.gov An ideal intracellular probe must be cell-permeable, show low cytotoxicity, and respond selectively within the complex cellular environment. rsc.orgrsc.org

Naphthonitrile-derived probes have been successfully used for intracellular imaging. For example, probes designed for H₂S have been used for fluorescence imaging in various cell lines, helping to study the role of H₂S in cellular processes. mdpi.comrsc.org The use of these probes in confocal fluorescence microscopy allows for real-time monitoring of analyte levels in different cellular compartments, such as the mitochondria and lysosomes. mdpi.com Similarly, the biphenyl-based probes for nitric oxide surrogates were successfully applied to cultured cells, including macrophage-derived RAW 264.7 cells, to track NO production. nih.govrsc.org These applications underscore the value of naphthonitrile-based fluorophores as tools for chemical biology and medical research. biorxiv.orgbiolegend.com

Catalysis Research Utilizing Naphthonitrile-Derived Ligands

The nitrile group (-C≡N) and the amino group (-NH₂) in this compound make it and its analogues potential ligands for transition metal catalysts. Nitrile compounds can coordinate to metal centers, and this interaction is central to their use in catalysis. nih.gov

Research has shown that nitrile ligands can stabilize transition metal complexes used in various organic transformations. For example, phosphine-stabilized gold(I) complexes have been shown to be effective catalysts for the hydration of alkynes, with the reaction showing excellent chemoselectivity where nitrile groups present on the substrate did not react. nih.gov Furthermore, copper(I) catalysts have been used with various ligands for trifluoromethylation reactions. beilstein-journals.org